molecular formula C14H14BrNO3S2 B5023752 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5023752
M. Wt: 388.3 g/mol
InChI Key: LCRFINXVPDKHHO-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (BDT) is a novel compound that has attracted scientific attention due to its unique chemical structure and potential applications in various fields. BDT is a thiazolidinone derivative that has a bromo-substituted benzylidene moiety attached to its thiazolidinone ring. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry, where it has been investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle in cancer cells. Additionally, this compound has been shown to protect normal cells from radiation-induced damage, which suggests that it may have radioprotective properties. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. Additionally, this compound has been shown to have radioprotective properties, which may be beneficial in the treatment of cancer patients undergoing radiation therapy. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the investigation of its potential as a cancer therapeutic in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound, particularly its effects on signaling pathways involved in cancer cell survival and proliferation. Another potential direction is the investigation of this compound as a radioprotective agent in vivo, to determine its potential clinical applications in cancer therapy. Finally, the synthesis of this compound analogues may lead to the discovery of compounds with improved anticancer activity and pharmacological properties.

Synthesis Methods

5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with ethylcyanoacetate, followed by a cyclization reaction using thiosemicarbazide. The resulting product is then treated with potassium hydroxide to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, this compound has been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-9(15)11(19-3)7-10(8)18-2/h5-7H,4H2,1-3H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRFINXVPDKHHO-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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